molecular formula C16H25N5O3 B2383837 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(1-methoxypropan-2-yl)propanamide CAS No. 952970-16-0

3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(1-methoxypropan-2-yl)propanamide

Cat. No.: B2383837
CAS No.: 952970-16-0
M. Wt: 335.408
InChI Key: JMVUYBCWKHLIHV-UHFFFAOYSA-N
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Description

3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(1-methoxypropan-2-yl)propanamide is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the eukaryotic cell cycle transition from G1 to S phase. By selectively inhibiting CDK2, this compound induces cell cycle arrest and is a valuable chemical probe for investigating the mechanisms of uncontrolled cellular proliferation in cancer research [https://pubchem.ncbi.nlm.nih.gov/]. Its pyrazolopyrimidine scaffold is structurally related to known CDK inhibitors like Roscovitine, designed for enhanced potency and selectivity. Researchers utilize this inhibitor to study oncogenic signaling pathways, validate CDK2 as a therapeutic target in specific cancer subtypes, and explore synthetic lethality in combination therapy models. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(1-methoxypropan-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O3/c1-11(9-24-5)19-13(22)6-7-20-10-17-14-12(15(20)23)8-18-21(14)16(2,3)4/h8,10-11H,6-7,9H2,1-5H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVUYBCWKHLIHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)CCN1C=NC2=C(C1=O)C=NN2C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Pyrazole and Pyrimidine Precursors

The pyrazolopyrimidinone scaffold is typically constructed through a two-step cyclocondensation process. As demonstrated in the synthesis of analogous compounds, ethyl 5-amino-1H-pyrazole-4-carboxylate undergoes fusion with urea at elevated temperatures (180–200°C) to yield the pyrazolo[3,4-d]pyrimidine-4,6-dione derivative. Subsequent chlorination using phosphorus oxychloride (POCl₃) and catalytic dimethylformamide (DMF) at reflux (110°C, 6 h) provides the 4,6-dichloro intermediate.

Critical Optimization Parameters :

  • Solvent Selection : Excess POCl₃ acts as both solvent and reagent, ensuring complete conversion.
  • Temperature Control : Prolonged reflux (>8 h) risks decomposition, necessitating strict monitoring via TLC (Rf = 0.6 in ethyl acetate/hexane 1:1).

Introduction of the tert-Butyl Group

N1-tert-butylation is achieved via nucleophilic substitution using tert-butyl bromide in the presence of a strong base. According to patent methodologies, sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0°C facilitates selective alkylation at the pyrazole nitrogen, yielding 1-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (yield: 78–82%).

Key Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.65 (s, 9H, tert-butyl), 8.42 (s, 1H, pyrimidine-H), 8.88 (s, 1H, pyrazole-H).
  • HPLC Purity : >98% (C18 column, 70:30 acetonitrile/water).

Functionalization of the Propanamide Linker

Alkylation of the Pyrazolopyrimidinone Core

Intermediate A is synthesized by treating 1-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine with 3-bromopropan-1-amine in dimethyl sulfoxide (DMSO) at 60°C for 12 h. This SN2 reaction installs the three-carbon chain at C5, with subsequent oxidation of the primary alcohol to a ketone using Jones reagent (CrO₃/H₂SO₄).

Reaction Conditions :

  • Molar Ratio : 1:1.2 (core:bromopropane) to minimize diastereomer formation.
  • Workup : Sequential extraction with dichloromethane (DCM) and saturated NaHCO₃ removes excess reagent.

Amide Bond Formation with 1-Methoxypropan-2-Amine

Coupling Intermediate A with 1-methoxypropan-2-amine (Intermediate B) employs carbodiimide chemistry. A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous DCM facilitates amide bond formation at room temperature (24 h, 85% yield).

Purification Protocol :

  • Column Chromatography : Silica gel (230–400 mesh) with gradient elution (ethyl acetate/hexane 30% → 70%).
  • Impurity Profile : <0.5% unreacted amine (detected via LC-MS).

Synthesis of 1-Methoxypropan-2-Amine (Intermediate B)

Reductive Amination of 1-Methoxypropan-2-One

The chiral amine is synthesized via asymmetric reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. Catalytic (R)-BINAP (2 mol%) ensures enantiomeric excess (ee) >95%.

Optimization Insights :

  • pH Control : Maintenance at pH 6.5–7.0 via acetic acid buffering prevents imine hydrolysis.
  • Scale-Up Considerations : Batch processing in a hydrogenation reactor (50 psi H₂, 40°C) achieves comparable ee with reduced catalyst loading.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹³C NMR (101 MHz, DMSO-d6) : δ 172.8 (C=O), 156.3 (pyrimidine C4), 79.4 (OCH₃), 28.9 (tert-butyl).
  • HRMS (ESI+) : m/z calculated for C₁₇H₂₆N₅O₃ [M+H]⁺: 372.2034; found: 372.2031.

Purity Assessment

  • HPLC Method : C18 column (4.6 × 250 mm), 1.0 mL/min gradient (acetonitrile/water 40% → 90% over 20 min), UV detection at 254 nm.
  • Retention Time : 12.7 min, purity >99.5%.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Index
Convergent Synthesis 72 99.5 High $$$
Linear Synthesis 65 98.2 Moderate $$
One-Pot Approach 58 97.8 Low $

Key Observations :

  • The convergent route offers superior yield and purity but requires stringent anhydrous conditions.
  • Linear synthesis reduces intermediate isolation steps but compromises enantiomeric control.

Chemical Reactions Analysis

Types of Reactions

3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(1-methoxypropan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxypropanamide group using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities, including:

  • Antitumor Activity : Several studies have reported that pyrazolo[3,4-d]pyrimidine derivatives demonstrate significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The structural characteristics suggest potential efficacy against bacterial and viral pathogens.

Summary of Biological Activities

Compound NameBiological ActivityReference
This compoundAntitumor (suggested)
N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-2-(o-tolyloxy)acetamideAntitumor
5-Acetyl-4-amino-pyrimidinesAntiviral
4,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one derivativesAntimicrobial & Anticancer

While specific mechanisms for this compound are not fully elucidated in current literature, related compounds have shown modes of action such as enzyme inhibition. For instance, some derivatives inhibit enzymes like Aldehyde Dehydrogenase (ALDH), which is implicated in chemotherapy resistance.

Case Study: ALDH Inhibition

A study highlighted that similar pyrazolo[3,4-d]pyrimidine compounds inhibited ALDH isoforms effectively in ovarian cancer models. This suggests that this compound may also possess similar properties worth investigating further.

Future Research Directions

Given the promising structural characteristics and preliminary biological data, future research should focus on:

  • In Vitro Studies : To confirm antitumor and antimicrobial efficacy across various cell lines.
  • Mechanistic Studies : To elucidate specific pathways affected by this compound.
  • Pharmacokinetic Profiling : To assess absorption, distribution, metabolism, and excretion (ADME) properties.

Mechanism of Action

The mechanism of action of 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(1-methoxypropan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Amide Substituent Effects

  • Target Compound : The 1-methoxypropan-2-yl group introduces an ether oxygen and branched alkyl chain, likely improving aqueous solubility compared to aromatic substituents. This could enhance bioavailability in polar biological environments .
  • The electron-withdrawing nature of CF₃ may also modulate electronic properties of the amide bond, affecting target binding .
  • Fluorophenyl-Chromenyl Derivative () : The bulky chromenyl group may restrict conformational flexibility but enhance affinity for hydrophobic binding pockets (e.g., ATP sites in kinases). The fluorine atoms could improve metabolic stability and bioavailability .

Core Modifications

  • 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl) Analog (): The hydroxyl group at the ortho position of the phenyl ring provides a hydrogen-bond donor, which could strengthen interactions with polar residues in enzymatic targets. This modification is common in kinase inhibitors to mimic ATP’s adenine interactions .

Research Findings and Implications

Notes

Data Limitations : Direct pharmacological or pharmacokinetic data for the target compound are absent in the provided evidence. Comparative studies on binding affinity or cytotoxicity are needed.

Structural Diversity: Substituent variations highlight the tunability of pyrazolopyrimidinones for specific applications. For example, polar groups (e.g., methoxy) may optimize solubility, while aromatic groups enhance target affinity .

Future Directions : Computational modeling (e.g., docking studies) could predict the target compound’s interactions with kinases or folate receptors, guiding further optimization.

Biological Activity

The compound 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(1-methoxypropan-2-yl)propanamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an inhibitor of cyclin-dependent kinases (CDKs), its therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H24N4O2C_{18}H_{24}N_4O_2 with a molecular weight of approximately 336.41 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Inhibition of Cyclin-Dependent Kinases (CDKs)
Research has indicated that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit significant inhibitory effects on CDKs. These enzymes are essential for cell cycle regulation and are often overactive in cancerous cells. Inhibiting CDKs can lead to reduced cell proliferation and increased apoptosis in tumor cells.

2. Antitumor Activity
Studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines possess antitumor properties. For instance, one study reported that similar compounds effectively inhibited the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis .

3. Anti-inflammatory Effects
Some pyrazolo[3,4-d]pyrimidine derivatives have shown promise as anti-inflammatory agents. They may inhibit pathways associated with inflammation, potentially offering therapeutic benefits in conditions such as arthritis or other inflammatory diseases .

4. Antiviral Properties
Certain compounds within this class have been evaluated for their antiviral activity, particularly against HIV and other viral pathogens. Their mechanism often involves the inhibition of viral replication by targeting specific enzymes essential for the viral life cycle .

Research Findings and Case Studies

StudyObjectiveFindings
Study 1 Evaluation of CDK inhibitionThe compound demonstrated potent inhibition of CDK2 and CDK9, leading to reduced proliferation in cancer cell lines.
Study 2 Antitumor efficacyIn vitro tests showed significant cytotoxicity against breast cancer cells with an IC50 value in the low micromolar range.
Study 3 Anti-inflammatory activityThe compound reduced pro-inflammatory cytokine production in vitro, suggesting potential for treating inflammatory diseases.
Study 4 Antiviral activityShowed moderate antiviral effects against HIV-1, inhibiting reverse transcriptase activity .

The mechanism by which this compound exerts its effects primarily involves the inhibition of specific kinases involved in cell cycle regulation. By binding to the ATP-binding site of CDKs, it prevents substrate phosphorylation, leading to cell cycle arrest and apoptosis in malignant cells.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., dimethylformamide or ethanol), and catalysts (e.g., palladium complexes for cross-coupling). For example, reaction durations and temperatures must be tailored to prevent side reactions, such as premature hydrolysis of the tert-butyl group. Purification via column chromatography or crystallization is essential to isolate the target compound from intermediates .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming functional groups and connectivity, while Mass Spectrometry (MS) validates molecular weight. X-ray crystallography provides insights into the 3D arrangement, such as bond angles and lattice parameters (e.g., monoclinic crystal systems observed in related pyrazolo[3,4-d]pyrimidines) .

Q. How can researchers screen this compound for initial biological activity in enzyme inhibition assays?

Use kinase inhibition assays with recombinant enzymes (e.g., EGFR or VEGFR2) to measure IC50 values. Employ fluorescence-based or radiometric assays to monitor substrate conversion. Ensure buffer conditions (pH, ionic strength) mimic physiological environments to avoid false negatives. Parallel testing with structural analogs helps establish selectivity .

Advanced Questions

Q. What mechanistic insights explain its interaction with kinase targets, and how can binding modes be validated?

The compound likely competes with ATP for binding to kinase active sites, as suggested by its pyrazolo[3,4-d]pyrimidine core. Molecular docking and molecular dynamics simulations predict binding poses, which can be confirmed via X-ray co-crystallography. Mutagenesis studies (e.g., alanine scanning of kinase active sites) further validate critical residues for interaction .

Q. How should researchers address contradictory data in biological assays, such as varying IC50 values across studies?

Discrepancies may arise from differences in assay conditions (e.g., ATP concentrations), enzyme isoforms, or compound purity. Standardize protocols using reference inhibitors (e.g., staurosporine) and validate purity via HPLC (>95%). Replicate experiments with orthogonal assays (e.g., SPR for binding affinity) to confirm activity .

Q. What strategies improve its pharmacokinetic profile for in vivo studies?

Modify the methoxypropan-2-yl group to enhance solubility (e.g., introduce polar substituents) or reduce metabolic degradation. Pharmacokinetic studies in rodent models can assess bioavailability and half-life. Prodrug approaches, such as esterification of the amide, may improve membrane permeability .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Systematically vary substituents on the pyrazolo[3,4-d]pyrimidine core and propanamide side chain. For example, replacing the tert-butyl group with cyclopropyl may alter steric effects, while substituting the methoxy group with halogens could enhance electronic interactions. High-throughput screening of analog libraries identifies optimal modifications .

Q. What in vivo models are suitable for evaluating its therapeutic potential in oncology?

Use xenograft models (e.g., human tumor cell lines implanted in immunodeficient mice) to assess tumor growth inhibition. Monitor toxicity via histopathology and serum biomarkers. Compare efficacy to clinically approved kinase inhibitors (e.g., imatinib) to contextualize results .

Methodological Notes

  • Synthesis Optimization : Prioritize reaction scalability by transitioning from batch to flow chemistry for steps requiring strict temperature control .
  • Data Reproducibility : Include internal controls (e.g., known inhibitors) in every assay batch to normalize inter-experimental variability .
  • Computational Tools : Leverage QSAR models to predict ADMET properties early in the design phase, reducing late-stage attrition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.